molecular formula C15H19N3O3 B2624436 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034261-17-9

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2624436
CAS No.: 2034261-17-9
M. Wt: 289.335
InChI Key: DBKQVTWWJYVJBV-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 2-methoxy-2,3-dihydro-1H-indene scaffold linked to a 2-oxoimidazolidine-1-carboxamide group, a structural motif found in compounds that interact with various biological targets. Structural analogs based on the 2,3-dihydro-1H-indene core and 2-oxoimidazolidine are frequently investigated for their potential as receptor ligands or enzyme inhibitors . Researchers value this compound as a key intermediate or novel chemical entity for constructing diverse compound libraries in drug discovery. Its primary research applications include serving as a building block in organic synthesis, a potential candidate for high-throughput screening against therapeutic targets, and a tool compound for structure-activity relationship (SAR) studies. The precise mechanism of action is dependent on the specific research context and biological system under investigation and has not been characterized for this exact molecule. This product is provided for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-21-15(8-11-4-2-3-5-12(11)9-15)10-17-14(20)18-7-6-16-13(18)19/h2-5H,6-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKQVTWWJYVJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the indene derivative. The key steps include:

    Preparation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, is synthesized through a series of reactions involving methoxylation and hydrogenation of indene.

    Formation of the Imidazolidine Ring: The indene derivative is then reacted with an appropriate amine to form the imidazolidine ring. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, which can influence cellular signaling and physiological responses.

    Oxidative Stress Modulation: Acting as an antioxidant or pro-oxidant, depending on the context, to influence cellular redox balance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s closest analogs differ in substituents on the indene ring or the carboxamide-linked heterocycle. Key structural comparisons include:

Compound Name Core Structure Substituents/Modifications Biological Relevance
N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide (Target) 2,3-Dihydro-1H-inden-2-yl Methoxy group at C2; 2-oxoimidazolidine-1-carboxamide side chain Hypothesized enzyme inhibition (e.g., cholinesterases or immunoproteasome)
N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide 2,3-Dihydro-1H-inden-2-yl Hydroxy group at C2; 3,5-dimethylisoxazole-4-carboxamide Tested for immunoproteasome inhibition (10–18% conversion rates in assays)
N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (41) 2,3-Dihydro-1H-inden-2-yl Methylthio at C5; acetamide side chain Intermediate in antimalarial drug synthesis (33% yield)
N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide 2,3-Dihydro-1H-inden-2-yl Piperidine-linked naphthamide; dimethylaminoethyl group Nanomolar inhibitor of butyrylcholinesterase (BuChE)

Research Findings and Implications

  • Structural Optimization : Replacing the hydroxy group () with methoxy may balance solubility and membrane permeability, a critical factor in drug design .
  • Activity Prediction: Molecular docking studies () on analogs suggest the target compound’s carboxamide could form key hydrogen bonds with catalytic residues in AChE or immunoproteasome subunits.

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H19N3O3C_{15}H_{19}N_{3}O_{3} with a molecular weight of 289.33 g/mol. Its structure includes an indene moiety, which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₃
Molecular Weight289.33 g/mol
CAS Number2034261-17-9

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The compound may function by inhibiting specific enzymes involved in cancer cell proliferation and survival.

Mechanism of Action:
The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. The compound may interact with cellular receptors or enzymes, leading to altered gene expression that inhibits tumor growth.

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. Studies have suggested that it can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, indicating strong anticancer potential.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial effects of this compound against Enterobacter aerogenes. The findings revealed that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide?

  • Methodology : A reflux-based approach with acetic acid as a solvent is commonly employed for analogous indole and imidazolidine derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized by reacting 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid under reflux for 3–5 hours, followed by recrystallization . Adapt this protocol using 2-methoxy-2,3-dihydro-1H-indene-2-carbaldehyde as the starting aldehyde.
  • Key Parameters :

StepReagents/ConditionsPurpose
12-methoxy-2,3-dihydro-1H-indene-2-carbaldehyde (1.1 equiv)Core scaffold formation
2Acetic acid, reflux (3–5 h)Cyclization and condensation
3Recrystallization (DMF/acetic acid)Purification

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of 1H/13C NMR to confirm proton environments and carbon frameworks, particularly focusing on the methoxy group (δ ~3.2–3.5 ppm) and the imidazolidine carbonyl (δ ~165–170 ppm). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% . For crystalline derivatives, X-ray crystallography (via ORTEP-3 software ) can resolve bond lengths and angles, ensuring no deviations from expected geometry.

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology :

  • Antimicrobial Activity : Follow protocols from studies on (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI), using Gram-negative (E. coli, P. vulgaris) and Gram-positive (S. aureus, B. subtilis) bacterial strains, with zone-of-inhibition or MIC assays .
  • Receptor Binding : For neurological targets, adopt radioligand displacement assays similar to those used for AMPA receptor modulators (e.g., competition binding with ¹²⁵I-CGRP in membrane preparations) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s electronic properties for target selectivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, Mulliken charges, and molecular electrostatic potential (MEP) surfaces using B3LYP/6-31G(d,p) basis sets. This identifies electrophilic/nucleophilic regions critical for receptor interactions .
  • Example Findings :
PropertyValue (eV)Relevance
HOMO-5.2Electron-donating capacity
LUMO-1.8Electron-accepting capacity
Band Gap3.4Chemical reactivity (lower = higher)

Q. How to resolve contradictions in pharmacological data across species (e.g., human vs. rodent models)?

  • Case Study : MK-0974, a CGRP receptor antagonist, shows >1500-fold lower affinity for rat vs. human receptors due to species-specific receptor polymorphisms .
  • Resolution Strategy :

Species-Specific Assays : Validate binding affinity using transfected cell lines expressing humanized receptors.

Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical residues (e.g., transmembrane domain variations) causing discrepancies .

Q. What strategies mitigate pleiotropic effects during in vivo studies?

  • Methodology :

  • Metabolic Profiling : Use LC-MS/MS to identify off-target metabolites in plasma/liver microsomes.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to limit systemic exposure, as demonstrated in AMPA modulator optimization .

Data Contradiction Analysis

Q. How to address conflicting results in receptor activation vs. inhibition assays?

  • Root Cause : Assay conditions (e.g., calcium flux vs. cAMP readouts) may bias results. For example, MK-0974’s efficacy in capsaicin-induced vasodilation (ED₅₀ = 127 nM) contrasts with weaker activity in static binding assays .
  • Solution :

  • Functional vs. Binding Assays : Compare data from dynamic systems (e.g., laser Doppler blood flow ) with static binding (e.g., SPR).
  • Table :
Assay TypeEC₅₀/IC₅₀ (nM)Notes
Calcium Flux50 ± 5Overestimates potency
Radioligand Binding770 ± 120Reflects true affinity

Methodological Best Practices

Q. What analytical techniques confirm batch-to-batch consistency in synthesis?

  • Quality Control :

  • HPLC-PDA : Monitor purity (>95%) with a C18 column (ACN/water gradient).
  • DSC/TGA : Assess thermal stability (decomposition >200°C indicates impurities) .

Q. How to validate target engagement in complex biological matrices?

  • Approach :

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) and use UV crosslinking followed by SDS-PAGE/MS identification .
  • Table :
TechniqueSensitivityThroughput
SPRHighLow
CETSAModerateHigh

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